(3R,4R)-1-benzyl-4-fluoro-pyrrolidin-3-amine;bis(4-methylbenzenesulfonic acid)
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Overview
Description
(3R,4R)-1-benzyl-4-fluoro-pyrrolidin-3-amine;bis(4-methylbenzenesulfonic acid) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of both a fluorine atom and a benzyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyl-4-fluoro-pyrrolidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyl-4-fluoro-pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
(3R,4R)-1-benzyl-4-fluoro-pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R)-1-benzyl-4-fluoro-pyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The benzyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-benzyl-4-chloro-pyrrolidin-3-amine
- (3R,4R)-1-benzyl-4-bromo-pyrrolidin-3-amine
- (3R,4R)-1-benzyl-4-iodo-pyrrolidin-3-amine
Uniqueness
The presence of the fluorine atom in (3R,4R)-1-benzyl-4-fluoro-pyrrolidin-3-amine distinguishes it from its halogenated analogs. Fluorine’s high electronegativity and small size contribute to unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C25H31FN2O6S2 |
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Molecular Weight |
538.7 g/mol |
IUPAC Name |
1-benzyl-4-fluoropyrrolidin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15FN2.2C7H8O3S/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11H,6-8,13H2;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
HRLLPUOPKPYNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CN1CC2=CC=CC=C2)F)N |
Origin of Product |
United States |
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